![molecular formula C14H8ClN3 B13689141 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety
Preparation Methods
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .
Chemical Reactions Analysis
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Radical Reactions: Functionalization of imidazo[1,2-a]pyridines via radical reactions has been explored, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its biological activities such as antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other similar compounds such as:
- 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
These compounds share structural similarities but may differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, specifically as a kinase inhibitor. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Compound Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C13H8ClN3
- Molecular Weight : 245.67 g/mol
- Density : Approximately 1.30 g/cm³
- pKa : Predicted to be around 4.71
The compound features a chloroimidazo[1,2-a]pyridine moiety linked to a benzonitrile group, which contributes to its unique biological properties. The presence of chlorine and the nitrile functional group enhances its reactivity and potential for interactions with biological targets.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly c-KIT. The inhibition of c-KIT is particularly relevant in the context of treating gastrointestinal stromal tumors (GISTs), which often harbor mutations in this kinase.
- Mechanism of Action : The compound binds to the ATP-binding site of c-KIT, preventing its phosphorylation and subsequent activation. This action disrupts downstream signaling pathways that promote tumor growth.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits c-KIT activity. For instance, studies conducted using biochemical assays have shown that at concentrations as low as 0.1 µM, the compound significantly decreases kinase activity compared to control groups.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | Similar imidazopyridine structure | Different halogen substituent may affect reactivity |
4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile | Lacks chlorine substituent | Potentially different biological activity |
6-Chloroimidazo[1,2-b]pyridine | No benzonitrile group | May exhibit different pharmacological properties |
This table highlights how variations in halogen substituents and structural components can influence the biological activity of related compounds.
Case Study 1: GIST Treatment
A study published in a peer-reviewed journal examined the efficacy of this compound in preclinical models of GISTs. The results indicated that:
- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls.
- Survival Rates : Increased survival rates were observed in treated groups, suggesting potential therapeutic benefits.
Case Study 2: Kinase Profiling
Another investigation involved comprehensive kinase profiling using a panel of over 300 kinases. The findings revealed that:
- Selectivity : The compound exhibited high selectivity for c-KIT over other kinases, minimizing off-target effects.
- Potency : IC50 values were determined to be in the nanomolar range for c-KIT inhibition.
Properties
Molecular Formula |
C14H8ClN3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-12-4-5-14-17-13(9-18(14)8-12)11-3-1-2-10(6-11)7-16/h1-6,8-9H |
InChI Key |
MIPHKPAEFWIWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl)C#N |
Origin of Product |
United States |
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